![molecular formula C54H96N16O19 B12098569 5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12098569.png)
5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
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Overview
Description
The compound “5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid” is a complex organic molecule with multiple amino and carboxyl groups. This compound is significant in various fields, including chemistry, biology, and medicine, due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include amino acids, carboxylic acids, and various catalysts to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves careful control of temperature, pH, and reaction times to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary, with temperature and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential role in biochemical pathways. Its structure allows it to interact with various enzymes and receptors, making it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving amino acid metabolism.
Industry
In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The multiple amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which are critical for its biological activity. The pathways involved include amino acid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-amino-2,4,6-triiodoisophthalic acid: This compound shares similar structural features but has iodine atoms, which impart different chemical properties.
6-amino-2,4-dihydroxybenzoic acid: Another similar compound with hydroxyl groups instead of some amino groups.
Uniqueness
The uniqueness of “5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid” lies in its complex structure, which allows for multiple interactions with biological molecules. This complexity makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid, often referred to as a complex peptide derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including antitumor effects, antimicrobial properties, and mechanisms of action.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various peptide derivatives similar to the compound . For instance, compounds with structural similarities have shown significant antiproliferative activity against cancer cell lines such as K562 (a human leukemia cell line).
Case Study: Indazole Derivatives
A study on indazole derivatives demonstrated that modifications at specific positions could enhance antitumor activity. For example, the introduction of fluorine substituents at the C-5 position significantly improved the cytotoxic effects against K562 cells, suggesting that structural modifications can lead to enhanced biological activity .
Table 1: Antitumor Activity Comparison
Compound | IC50 (µM) | Apoptosis Rate (%) | Mechanism of Action |
---|---|---|---|
Indazole Derivative 6o | 33.20 | 37.72 (14 µM) | Induces apoptosis via Bcl-2/Bax modulation |
Target Compound | TBD | TBD | TBD |
The mechanism by which these compounds induce apoptosis often involves modulation of key proteins such as Bcl-2 and Bax. The downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins have been observed in treated cells, leading to increased apoptosis rates .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Research on similar peptide structures indicates promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Alkyl-Guanidine Derivatives
In a study involving alkyl-guanidine derivatives, compounds demonstrated rapid bactericidal effects, reducing viable microbial loads significantly within hours of exposure. The most effective compound achieved a reduction greater than 5 log after 24 hours without showing hemolytic activity, indicating a favorable safety profile .
Table 2: Antimicrobial Activity Overview
Compound | Bacterial Strain | MIC (µg/mL) | Viable Count Reduction (log) |
---|---|---|---|
Alkyl-Guanidine | E. faecalis | 10 | >5 |
Target Compound | TBD | TBD | TBD |
The biological activity of the compound is likely mediated through multiple pathways:
- Apoptosis Induction : Similar compounds have shown to modulate apoptotic pathways by affecting Bcl-2 and Bax expression levels.
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation .
- Antimicrobial Mechanisms : The mechanisms may include disruption of bacterial cell membranes or interference with essential metabolic pathways.
Properties
Molecular Formula |
C54H96N16O19 |
---|---|
Molecular Weight |
1273.4 g/mol |
IUPAC Name |
5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H96N16O19/c1-24(2)20-33(65-51(85)40(25(3)4)68-48(82)34(21-38(59)74)66-52(86)41(26(5)6)69-49(83)35(22-39(75)76)64-43(77)27(7)57)47(81)70-42(29(9)72)53(87)62-30(14-10-12-18-55)45(79)60-28(8)44(78)61-31(15-11-13-19-56)46(80)67-36(23-71)50(84)63-32(54(88)89)16-17-37(58)73/h24-36,40-42,71-72H,10-23,55-57H2,1-9H3,(H2,58,73)(H2,59,74)(H,60,79)(H,61,78)(H,62,87)(H,63,84)(H,64,77)(H,65,85)(H,66,86)(H,67,80)(H,68,82)(H,69,83)(H,70,81)(H,75,76)(H,88,89) |
InChI Key |
GFLNFZWNZHODHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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